molecular formula C9H8I2O B14390451 Benzene, (2,2-diiodo-1-methoxyethenyl)- CAS No. 88131-14-0

Benzene, (2,2-diiodo-1-methoxyethenyl)-

Cat. No.: B14390451
CAS No.: 88131-14-0
M. Wt: 385.97 g/mol
InChI Key: GINQVCYTSCQYSA-UHFFFAOYSA-N
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Description

Benzene, (2,2-diiodo-1-methoxyethenyl)- is an organic compound characterized by the presence of a benzene ring substituted with a 2,2-diiodo-1-methoxyethenyl group

Preparation Methods

The synthesis of Benzene, (2,2-diiodo-1-methoxyethenyl)- typically involves the iodination of a precursor compound. One common method involves the reaction of a methoxyethenylbenzene derivative with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzene, (2,2-diiodo-1-methoxyethenyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as sodium azide or potassium thiocyanate.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the iodine atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzene, (2,2-diiodo-1-methoxyethenyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzene, (2,2-diiodo-1-methoxyethenyl)- exerts its effects involves the interaction of the iodine atoms with molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various chemical and biological systems. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Benzene, (2,2-diiodo-1-methoxyethenyl)- can be compared with other similar compounds such as:

    Benzene, (2-methoxyethenyl)-: This compound lacks the iodine atoms and has different reactivity and applications.

    Benzene, (1-methoxyethenyl)-: Similar to the previous compound but with a different substitution pattern on the benzene ring.

    1,2-Diiodobenzene: This compound has iodine atoms directly attached to the benzene ring, resulting in different chemical properties.

Properties

CAS No.

88131-14-0

Molecular Formula

C9H8I2O

Molecular Weight

385.97 g/mol

IUPAC Name

(2,2-diiodo-1-methoxyethenyl)benzene

InChI

InChI=1S/C9H8I2O/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

GINQVCYTSCQYSA-UHFFFAOYSA-N

Canonical SMILES

COC(=C(I)I)C1=CC=CC=C1

Origin of Product

United States

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